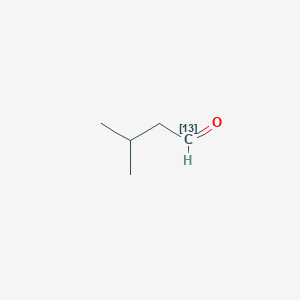

Isovaleraldehyde-1-13C

Description

Significance of Isotopic Labeling in Chemical and Biochemical Research

Isotopic labeling is a fundamental technique in which an atom within a molecule is replaced by one of its isotopes. pressbooks.pubwikipedia.org These isotopes, while having the same number of protons and electrons, differ in their number of neutrons, resulting in a different atomic mass. pressbooks.pub This seemingly small change allows researchers to "tag" and follow molecules through intricate processes without altering their chemical behavior in a significant way. pressbooks.pubcreative-proteomics.com

The primary advantage of isotopic labeling is its ability to provide detailed mechanistic insights into chemical reactions and metabolic pathways. pressbooks.pubnih.gov By tracking the position of the labeled isotope in the products of a reaction, scientists can deduce the sequence of bond-breaking and bond-forming events. pressbooks.pubwikipedia.org This is invaluable for understanding how molecules are transformed and for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov

Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), and Deuterium (B1214612) (²H), are frequently used in this technique. studysmarter.co.ukdiagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes are not radioactive, making them safer for a wider range of studies, including those involving living organisms over extended periods. diagnosticsworldnews.com The detection of these stable isotopes is typically accomplished using sophisticated analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). pressbooks.pubdiagnosticsworldnews.com These methods can pinpoint the exact location and quantify the amount of the isotopic label within a molecule. creative-proteomics.comdiagnosticsworldnews.com

Rationale for Carbon-13 Labeling at the C-1 Position of Isovaleraldehyde (B47997)

The specific placement of the ¹³C label at the C-1 position (the aldehyde carbon) of isovaleraldehyde is a deliberate and strategic choice for several research applications. The aldehyde functional group is a highly reactive site involved in numerous chemical transformations. Labeling this particular carbon allows for the direct investigation of reactions involving the aldehyde group.

For instance, in studies of aldehyde oxidation or reduction, tracking the ¹³C-labeled carbon can confirm whether the aldehyde group is the site of the chemical change. rsc.org Furthermore, in biosynthetic studies, if isovaleraldehyde is a precursor to a larger molecule, the position of the ¹³C label in the final product can reveal how the isovaleraldehyde unit was incorporated. libretexts.org

The ¹³C nucleus has a nuclear spin that makes it detectable by NMR spectroscopy. libretexts.org The chemical shift of the C-1 carbon in an aldehyde is typically in a distinct region of the ¹³C-NMR spectrum (around 200 ppm), making it relatively easy to identify and monitor. libretexts.orgnih.gov Any change in the chemical environment of this carbon due to a reaction will result in a change in its chemical shift, providing valuable structural information about the product. libretexts.org

Historical Perspective on the Utilization of Labeled Aldehydes in Research

The use of isotopically labeled compounds in research has a long and impactful history, dating back to the early 20th century. nih.gov Early experiments utilized "chemically labeled" molecules to trace metabolic pathways. nih.gov With the discovery of isotopes, the precision and scope of these studies expanded dramatically.

The development of analytical techniques like Mass Spectrometry and NMR spectroscopy further revolutionized the field, enabling the use of stable isotopes like ¹³C. nih.gov Labeled aldehydes, in particular, have been instrumental in unraveling the mechanisms of various chemical and biochemical processes. For example, isotope-coded derivatization using specific reagents has been employed to enhance the detection of aldehydes in complex mixtures, allowing for their identification and quantification. chromatographyonline.comresearchgate.net More recent advancements include the use of N-heterocyclic carbenes to facilitate hydrogen-deuterium exchange at the aldehyde C-1 position, providing a practical method for synthesizing deuterated aldehydes. nih.gov

Scope and Academic Relevance of Isovaleraldehyde-1-¹³C in Modern Research

The academic relevance of Isovaleraldehyde-1-¹³C continues to grow as new research applications emerge. Its use spans various disciplines, from organic chemistry and biochemistry to metabolomics and environmental science.

In organic synthesis, it serves as a valuable tool for mechanistic studies of aldehyde-based reactions. rsc.org In biochemistry and metabolomics, it can be used to trace the metabolic fate of isovaleraldehyde, which is a naturally occurring compound found in various foods and is a metabolite in many organisms, including humans. nih.govhmdb.ca For example, it has been identified as a characteristic compound in rice koji, influencing the flavor of products like sake and shochu. researchgate.net

Recent research has focused on developing new methods for incorporating isotopic labels into molecules. For instance, aldehyde-catalyzed carboxylate exchange reactions with isotopically labeled CO2 provide a novel way to synthesize C1-labeled α-amino acids. imist.maresearchgate.net These advancements highlight the ongoing importance of labeled aldehydes like Isovaleraldehyde-1-¹³C in pushing the boundaries of scientific understanding.

Interactive Data Table: Properties of Isovaleraldehyde

| Property | Value | Source |

| IUPAC Name | 3-Methylbutanal | nih.govwikipedia.org |

| Synonyms | Isovaleral, Isopentaldehyde, Isoamylaldehyde | nih.govwikipedia.org |

| Molecular Formula | C₅H₁₀O | nih.govwikipedia.org |

| Molecular Weight | 86.13 g/mol | nih.gov |

| Boiling Point | 92 °C | wikipedia.org |

| Density | 0.785 g/mL at 20 °C | wikipedia.org |

Interactive Data Table: ¹³C NMR Chemical Shifts of Isovaleraldehyde

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Source |

| C-1 (CHO) | 202.71 | nih.gov |

| C-2 (CH₂) | 52.66 | nih.gov |

| C-3 (CH) | 25.56 | nih.gov |

| C-4 (CH₃) | 22.59 | nih.gov |

| C-5 (CH₃) | 22.59 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl(113C)butanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHRJJRRZDOVPD-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13CH]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480083 | |

| Record name | Isovaleraldehyde-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87994-87-4 | |

| Record name | Isovaleraldehyde-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87994-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Isovaleraldehyde 1 ¹³c

Precursor Selection and ¹³C Source Integration for Carbonyl Labeling

The cornerstone of synthesizing Isovaleraldehyde-1-¹³C is the selection of an appropriate precursor that can readily incorporate the ¹³C isotope at the desired carbonyl position. A common and effective strategy involves the use of a Grignard reagent derived from an isobutyl halide, which then reacts with a ¹³C-labeled carbon source.

Precursor Selection: The typical starting material is isobutyl bromide or isobutyl chloride. This alkyl halide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the isobutylmagnesium bromide or chloride Grignard reagent. This organometallic compound serves as a potent nucleophile, with the isobutyl group poised to attack an electrophilic carbon source.

¹³C Source Integration: The most direct and widely used source for the ¹³C-labeled carbonyl carbon is isotopically enriched carbon dioxide (¹³CO₂). libretexts.orgquizlet.comjove.com The Grignard reagent readily attacks the electrophilic carbon of ¹³CO₂, leading to the formation of a magnesium carboxylate salt. jove.com Subsequent acidification with a strong aqueous acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the carboxylate to yield Isovaleric acid-1-¹³C. jove.com

This carboxylation of a Grignard reagent is a highly efficient method for creating a new carbon-carbon bond and introducing the isotopic label at the carboxylic acid position, which is the precursor to the target aldehyde. libretexts.orgacs.org

Multi-step Synthetic Routes to Isovaleraldehyde-1-¹³C

The conversion of the initially synthesized Isovaleric acid-1-¹³C to Isovaleraldehyde-1-¹³C requires a carefully controlled reduction. Direct reduction of the carboxylic acid to the aldehyde can be challenging, as aldehydes are more susceptible to further reduction to the corresponding primary alcohol. acs.org Therefore, multi-step routes involving activation of the carboxylic acid or the use of specific reducing agents are employed.

Strategies for ¹³C-Carboxylation

As previously mentioned, the primary strategy for introducing the ¹³C label is the carboxylation of an isobutyl Grignard reagent with ¹³CO₂. quizlet.comjove.com This reaction is robust and provides high yields of the ¹³C-labeled carboxylic acid. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbon-oxygen double bond of carbon dioxide. libretexts.org

An alternative, though less common, approach for other labeled compounds involves the use of ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), in a Strecker synthesis. researchgate.net However, for carbonyl labeling of isovaleraldehyde (B47997), the Grignard carboxylation route is more direct.

Reductive and Oxidative Steps with Stereochemical Control

The critical step in the synthesis is the selective reduction of Isovaleric acid-1-¹³C to Isovaleraldehyde-1-¹³C.

Reductive Strategies: Direct reduction of carboxylic acids to aldehydes is a delicate transformation. acs.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid all the way to the corresponding alcohol (isobutanol-1-¹³C). savemyexams.com To stop the reduction at the aldehyde stage, several methods can be employed:

Conversion to a more reactive derivative: The carboxylic acid can be converted to an acid chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride.

Specialized reducing agents: Reagents such as thexylchloroborane-dimethyl sulfide (B99878) have been shown to rapidly reduce carboxylic acids to aldehydes in high yields. acs.org

Catalytic reduction: Nickel-catalyzed methods have been developed for the selective reduction of carboxylic acids to aldehydes using a silane (B1218182) reductant. acs.org This approach is often cost-effective and provides good yields without over-reduction. acs.org

Another strategy involves a two-step process: complete reduction of the carboxylic acid to the primary alcohol (isobutanol-1-¹³C) with a strong reducing agent like LiAlH₄, followed by controlled oxidation of the alcohol back to the aldehyde. savemyexams.com Oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be used for this purpose. A gas-phase dehydrogenation oxidation of the corresponding labeled isoamyl alcohol using a copper catalyst is another potential method. google.com

Stereochemical control is not a factor in the synthesis of Isovaleraldehyde-1-¹³C as the molecule is achiral.

Protecting Group Chemistry in Isovaleraldehyde-1-¹³C Synthesis

Protecting groups are temporary modifications of a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. pressbooks.pubjove.com While not always necessary for the direct synthesis of Isovaleraldehyde-1-¹³C from its corresponding carboxylic acid, they become crucial if other reactive functional groups are present in the precursor molecules or if a more complex synthetic route is undertaken.

The most common protecting group for an aldehyde is an acetal (B89532). libretexts.orgchemistrysteps.commasterorganicchemistry.com Aldehydes react with alcohols in the presence of an acid catalyst to form acetals. masterorganicchemistry.com Cyclic acetals, formed with a diol like ethylene (B1197577) glycol or propylene (B89431) glycol, are particularly stable. pressbooks.pubchemistrysteps.com

Key features of acetal protecting groups:

Formation: Readily formed from the aldehyde.

Stability: They are stable to strongly basic and nucleophilic conditions, such as those used in Grignard reactions or with hydride reagents. libretexts.org

Removal: Easily removed by treatment with aqueous acid to regenerate the aldehyde. pressbooks.pub

In the context of Isovaleraldehyde-1-¹³C synthesis, if the synthetic strategy involved a step where the aldehyde needed to be preserved while another part of a more complex molecule was being modified, converting it to an acetal (e.g., isovaleraldehyde propylene glycol acetal) would be a standard procedure. thegoodscentscompany.com

Purification and Analytical Validation of Synthesized Isovaleraldehyde-1-¹³C

Purification and rigorous analytical validation are critical steps to ensure the chemical and isotopic purity of the final product. moravek.com

Purification Methods:

Distillation: Given that isovaleraldehyde is a volatile liquid (boiling point ~90 °C), distillation is a primary method for purification to remove less volatile impurities. sigmaaldrich.com

Column Chromatography: For removing non-volatile impurities or byproducts with different polarities, silica (B1680970) gel column chromatography can be employed. datapdf.com

Analytical Validation: A combination of analytical techniques is used to confirm the identity, purity, and isotopic enrichment of the synthesized Isovaleraldehyde-1-¹³C.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the labeled compound (M+1 compared to the unlabeled compound) and to determine the isotopic purity by comparing the relative intensities of the labeled and unlabeled molecular ion peaks. wikipedia.orgacs.org

Gas Chromatography (GC): GC can be used to assess the chemical purity of the volatile aldehyde by separating it from any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly after derivatization, can also be used for purity assessment and quantification. cibd.org.uk

The combination of these methods provides a comprehensive validation of the final product, ensuring it meets the required standards for its intended application. moravek.comacs.org

Chemoenzymatic and Biocatalytic Approaches to Isovaleraldehyde-1-¹³C Synthesis

While traditional chemical synthesis is the primary route, chemoenzymatic and biocatalytic methods offer promising green and highly selective alternatives. mdpi.comresearchgate.net

Chemoenzymatic Cascades: These approaches combine chemical and enzymatic steps to achieve a desired transformation. For instance, a carboxylic acid reductase (CAR) enzyme could potentially be used to selectively reduce Isovaleric acid-1-¹³C to the corresponding aldehyde. mdpi.com These enzymatic reductions can be highly specific, avoiding the over-reduction to the alcohol that is often a challenge in chemical methods. mdpi.com

Biocatalytic Routes: Whole-cell biocatalysis can also be employed. Genetically engineered microorganisms, such as E. coli, can be designed to express the necessary enzymatic pathways. acs.orgnih.govnih.gov For example, a pathway could be engineered to convert a ¹³C-labeled precursor, assimilated by the cell, into isovaleraldehyde. The formation of isovaleraldehyde from amino acids like leucine (B10760876) has been observed in biological systems, such as bananas, through mechanisms like the Ehrlich pathway or Strecker degradation, which could potentially be harnessed. vt.edu

Isotopically labeled substrates can be used to probe the mechanisms of these enzymatic reactions, for example, by using labeled epoxides with a styrene (B11656) oxide isomerase (SOI) to produce labeled α-aryl aldehydes. acs.orgwisc.edu While not directly producing Isovaleraldehyde-1-¹³C, these studies demonstrate the power of biocatalysis in synthesizing labeled aldehydes. acs.orgnih.gov

These biocatalytic methods are an area of active research and offer the potential for more sustainable and efficient syntheses of isotopically labeled compounds in the future. ucl.ac.uk

Economic and Scalability Considerations in Isovaleraldehyde-1-¹³C Production

The production of Isovaleraldehyde-1-¹³C is governed by significant economic and scalability constraints, which are common to the synthesis of most stable isotope-labeled (SIL) compounds. The primary driver of the high cost is the price of the enriched ¹³C precursor material. rsc.orgresearchgate.net Although carbon-13 is a naturally occurring stable isotope, its natural abundance is only about 1.1%, necessitating costly enrichment processes to achieve the high isotopic purity (often ≥99 atom % ¹³C) required for scientific applications. sigmaaldrich.commedchemexpress.com

The scalability of any synthetic route for Isovaleraldehyde-1-¹³C is another major consideration. A scalable process must be robust, safe, high-yielding, and efficient to be viable for larger-scale production. nih.gov Industrial syntheses of unlabeled bulk chemicals, such as the hydroformylation of alkenes or the catalytic oxidation of alcohols, are highly optimized for continuous operation and cost-efficiency. google.comnih.gov However, translating these processes to labeled compound synthesis presents challenges. The high cost of the labeled material makes high-yield, atom-economical reactions paramount. mdpi.com Any loss of the expensive isotope at any stage of a multi-step synthesis significantly increases the final cost.

Factors influencing the economic viability and scalability of producing Isovaleraldehyde-1-¹³C are detailed in the table below.

Table 2: Economic and Scalability Analysis of Synthetic Routes

| Factor | Route 1 (Carboxylic Acid) | Route 2 (Nitrile) | Route 3 (Alcohol) |

|---|---|---|---|

| ¹³C Precursor Cost | Moderate to High (¹³CO₂) | Moderate (K¹³CN) | High (Labeled Alcohol) |

| Number of Steps | Relatively low (typically 2-3 steps) | Relatively low (typically 2 steps) | High (synthesis of alcohol + 1 step) |

| Scalability | Moderate; Grignard reactions and reductions are scalable but require strict control. | Good; Nitrile formation and reduction are common industrial reactions. | Potentially high, but limited by the scalability of the precursor alcohol synthesis. |

| Key Challenges | Handling gaseous ¹³CO₂, ensuring complete incorporation; preventing over-reduction. | Toxicity of cyanide; controlling the partial reduction of the nitrile. | High cost and multi-step synthesis of the starting labeled alcohol. |

Ultimately, the high cost of Isovaleraldehyde-1-¹³C restricts its use primarily to research and diagnostic applications where only small quantities are needed. cognitivemarketresearch.com For larger-scale applications, significant advancements in the efficiency of isotope enrichment and the development of more atom-economical synthetic routes would be required to reduce production costs. rsc.orgmdpi.com

Spectroscopic Characterization and Advanced Analytical Applications of Isovaleraldehyde 1 ¹³c

High-Resolution NMR Spectroscopy of Isovaleraldehyde-1-¹³C

High-resolution NMR spectroscopy is a primary technique for elucidating the structure, connectivity, and conformational dynamics of molecules. The presence of the ¹³C label at a specific site in Isovaleraldehyde-1-¹³C significantly enhances the information obtainable from various NMR experiments.

The ¹³C NMR spectrum of Isovaleraldehyde-1-¹³C is dominated by the signal from the enriched C1 carbon. The chemical shift of this aldehyde carbon is highly sensitive to its electronic environment.

Chemical Shift: The aldehyde carbon (C1) in isovaleraldehyde (B47997) typically resonates in the downfield region of the ¹³C NMR spectrum, generally between 190 and 200 ppm. libretexts.org This significant deshielding is characteristic of carbonyl carbons in aldehydes. compoundchem.com The precise chemical shift can be influenced by the solvent and temperature. compoundchem.com

Coupling Constants: Spin-spin coupling between the ¹³C-labeled carbon and nearby protons (¹H) provides valuable information about molecular geometry.

¹J(¹³C,¹H): The one-bond coupling constant between the C1 carbon and its directly attached aldehyde proton (¹J(C1,H1)) is particularly informative. In aldehydes, this value is typically large. For instance, in similar structures, these direct coupling constants can be around 170 Hz. rsc.org

²J(¹³C,¹H) and ³J(¹³C,¹H): Two- and three-bond coupling constants between C1 and the protons on C2 (²J(C1,H2)) and C3 (³J(C1,H3)) are dependent on the dihedral angles between the coupled nuclei. The magnitude of these couplings, governed by the Karplus relationship, can be used to study the rotational conformations around the C1-C2 and C2-C3 bonds. columbia.edunih.gov Analysis of these J-couplings allows for the determination of the preferred spatial arrangement of the molecule in solution. nih.gov

| Parameter | Nuclei Involved | Typical Value | Structural Information Gained |

|---|---|---|---|

| Chemical Shift (δ) | ¹³C1 | 190 - 200 ppm | Confirms aldehyde functional group. libretexts.org |

| Coupling Constant (¹J) | ¹³C1 – ¹H1 | ~170 Hz | Direct C-H bond connectivity. rsc.org |

| Coupling Constant (²J) | ¹³C1 – ¹H2 | Variable | Conformation around C1-C2 bond. |

| Coupling Constant (³J) | ¹³C1 – ¹H3 | Variable | Conformation around C2-C3 bond. columbia.edu |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and determining the bonding network within a molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a heteroatom, in this case, ¹³C. columbia.edulibretexts.org For Isovaleraldehyde-1-¹³C, an HSQC spectrum would show a single, strong cross-peak connecting the ¹H signal of the aldehyde proton to the ¹³C signal of the labeled C1 carbon. nih.gov This provides definitive confirmation of the C1-H1 bond.

| Correlating Protons | Number of Bonds (J-Coupling) | Structural Link Established |

|---|---|---|

| -CH₂- protons (on C2) | ²J | Connects the aldehyde group (C1) to the adjacent methylene (B1212753) group (C2). |

| -CH- proton (on C3) | ³J | Connects the aldehyde group (C1) to the methine group (C3). |

| -CH₃ protons (on C4) | ⁴J | A four-bond correlation may be weak or unobservable but would link C1 to the terminal methyl groups. |

Beyond standard HSQC and HMBC, more advanced correlation techniques can provide even deeper structural insights.

¹H-¹³C Correlation: Experiments designed for medium- and long-distance correlations can be employed to simplify complex spectra or to specifically probe multi-bond connectivities. meihonglab.com Techniques that suppress one-bond correlations can be particularly useful for highlighting the structurally significant two- and three-bond correlations seen in HMBC without interference from the strong one-bond signal. meihonglab.com

¹³C-¹³C Correlation: The INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is the definitive method for tracing out a carbon skeleton by observing one-bond ¹³C-¹³C couplings. While this experiment is typically challenging due to the low natural abundance of ¹³C, the presence of the ¹³C label at the C1 position in Isovaleraldehyde-1-¹³C makes it possible to observe the coupling to the C2 carbon, which is present at a natural abundance of approximately 1.1%. This would appear as a weak satellite signal in a 1D ¹³C spectrum but can be more clearly resolved in a 2D INADEQUATE experiment, directly confirming the C1-C2 bond.

The study of nuclear relaxation provides information on the dynamics of a molecule in solution. The primary relaxation parameters are the spin-lattice (T₁) relaxation time and the spin-spin (T₂) relaxation time.

For the ¹³C-labeled carbonyl carbon in Isovaleraldehyde-1-¹³C, which is non-protonated (apart from the aldehyde proton), relaxation is influenced by factors such as dipole-dipole interactions with nearby protons and chemical shift anisotropy (CSA). utoronto.ca

T₂ (Spin-Spin Relaxation): This parameter relates to the decay of transverse magnetization and influences the linewidth of the NMR signal. By measuring T₁ and T₂ for the C1 carbon, one can gain insights into the rotational correlation time of the molecule and the dynamics of the aldehyde functional group. nih.gov

Mass Spectrometry (MS) Applications with Isovaleraldehyde-1-¹³C

The single ¹³C label in Isovaleraldehyde-1-¹³C makes it an ideal internal standard or tracer for mass spectrometry-based analyses. The mass of the labeled molecule is one unit higher (M+1) than its unlabeled counterpart. sigmaaldrich.com

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. iaea.org Isovaleraldehyde-1-¹³C can be used as a stable isotope tracer to follow the metabolic fate of the aldehyde or its parent compounds in biological systems. nih.govuni-regensburg.de

In a typical tracer study, a biological system is supplied with Isovaleraldehyde-1-¹³C. After a period of time, metabolites are extracted and analyzed by a technique such as Gas Chromatography-IRMS (GC-IRMS) or Liquid Chromatography-IRMS (LC-IRMS). iaea.orgnih.gov The instrument precisely measures the ¹³C/¹²C ratio in the resulting metabolic products. An elevated ¹³C/¹²C ratio in a specific metabolite indicates that it has been formed from the labeled isovaleraldehyde tracer. This approach allows researchers to:

Trace the path of the aldehyde carbon through metabolic pathways. uni-regensburg.de

Quantify the flux or rate of conversion through specific biochemical reactions.

Elucidate novel metabolic routes.

The use of stable, non-radioactive isotopes like ¹³C is crucial for studies in humans and sensitive ecosystems where radioactive tracers are not feasible. chromachemie.co.in

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural elucidation of molecules by analyzing the fragmentation patterns of a selected precursor ion. frontiersin.org In the analysis of Isovaleraldehyde-1-¹³C, MS/MS provides unambiguous confirmation of the isotope's position by identifying fragment ions that retain the ¹³C-labeled carbonyl carbon. The precursor ion, the protonated molecule [M+H]⁺, is first isolated in the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.

The fragmentation of the Isovaleraldehyde-1-¹³C [M+H]⁺ ion (precursor m/z 88.08) is distinct from its unlabeled counterpart. Key fragmentation pathways include the neutral loss of molecules and alpha-cleavage. A significant fragmentation route involves a McLafferty rearrangement, which for the labeled compound results in the formation of a specific radical cation. The analysis of these fragments allows researchers to confirm the structural integrity and the precise location of the isotopic label. This additional labeling information can significantly improve flux precision and resolution in complex biological systems. frontiersin.org

Detailed research findings from MS/MS analysis are summarized in the table below, illustrating the primary fragmentation pathways observed for Isovaleraldehyde-1-¹³C.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 88.08 | 70.07 | H₂O (18.01) | [C₄¹³CH₈]⁺ |

| 88.08 | 57.07 | CH₃O (31.01) | [C₄H₇]⁺ |

| 88.08 | 46.04 | C₃H₆ (42.04) | [¹³CH₄O]⁺ |

| 88.08 | 30.02 | C₃H₆O (58.06) | [¹³CHO]⁺ |

This interactive table outlines the expected fragmentation of Isovaleraldehyde-1-¹³C in a typical MS/MS experiment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy. nih.gov For Isovaleraldehyde-1-¹³C, HRMS is employed to verify the presence of the ¹³C isotope by distinguishing its exact mass from that of the unlabeled compound and any potential isobaric interferences.

The theoretical exact mass of the neutral Isovaleraldehyde-1-¹³C molecule (C₄¹³CH₁₀O) is calculated based on the precise masses of its constituent isotopes. This calculated mass is then compared to the experimentally measured mass. A minimal mass error, typically expressed in parts per million (ppm), provides high confidence in the molecular formula assignment. This level of precision is crucial for differentiating the labeled compound from other molecules that may have the same nominal mass but a different elemental composition.

The table below presents the high-resolution mass data for Isovaleraldehyde-1-¹³C, demonstrating the accuracy required for molecular formula confirmation.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| Isovaleraldehyde-1-¹³C | C₄¹³CH₁₀O | 87.07652 | 87.07639 | -1.5 |

This interactive table provides a comparison of the calculated and a hypothetical measured exact mass for Isovaleraldehyde-1-¹³C, illustrating the principle of HRMS for formula confirmation.

Vibrational Spectroscopies (IR, Raman) for Conformational and Bonding Analysis of the Labeled Carbonyl Group

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for characterizing molecular structures by probing their vibrational modes. cardiff.ac.uk These methods are particularly sensitive to isotopic substitution. In Isovaleraldehyde-1-¹³C, the replacement of a ¹²C atom with a heavier ¹³C atom at the carbonyl group leads to a predictable shift in the vibrational frequency of the C=O bond.

The frequency of a vibrational mode is dependent on the bond strength and the reduced mass of the atoms involved. The increased reduced mass of the ¹³C=O bond compared to the ¹²C=O bond results in a lower vibrational frequency, causing a redshift (a shift to a lower wavenumber) in the IR and Raman spectra. This isotopic shift is a definitive marker for the position of the label and provides insights into the bonding environment of the carbonyl group. IR spectroscopy is based on the absorption of infrared light, while Raman spectroscopy involves inelastic scattering, providing complementary information on molecular vibrations. cardiff.ac.ukdoi.org

The expected vibrational frequencies for the carbonyl stretch in both labeled and unlabeled isovaleraldehyde are detailed in the following table.

| Compound | Bond | Expected Vibrational Frequency (cm⁻¹) |

| Isovaleraldehyde | ¹²C=O | ~1735 |

| Isovaleraldehyde-1-¹³C | ¹³C=O | ~1695 |

This interactive table compares the characteristic carbonyl stretching frequencies, highlighting the isotopic shift due to ¹³C labeling.

Chromatographic Methods Coupled with Isotope Detection for Isovaleraldehyde-1-¹³C and its Derivatives

Chromatographic techniques are essential for separating Isovaleraldehyde-1-¹³C from complex mixtures prior to its detection and quantification. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose. cibd.org.ukvtt.fi Due to the volatility and reactivity of aldehydes, derivatization is a common strategy to enhance stability and improve chromatographic separation and detection. nih.gov A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone derivative that can be readily analyzed by HPLC with UV detection. vtt.finih.gov

The coupling of these separation techniques with mass spectrometry (LC-MS or GC-MS) provides a highly specific and sensitive detection method capable of distinguishing between isotopically labeled and unlabeled compounds. nih.gov The mass spectrometer acts as an isotope detector, selectively monitoring the mass-to-charge ratios corresponding to Isovaleraldehyde-1-¹³C and its unlabeled analogue. This approach is fundamental to isotope dilution mass spectrometry, a gold-standard quantitative technique, and is critical in metabolic studies for tracing the pathways of labeled molecules. nih.gov

A representative HPLC-MS method for the analysis of the DNPH derivative of Isovaleraldehyde-1-¹³C is outlined below.

| Parameter | Condition |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | [M+H]⁺ of unlabeled derivative, [M+H]⁺ of ¹³C-labeled derivative |

This interactive table summarizes a typical HPLC-MS method used for the separation and isotope-specific detection of derivatized Isovaleraldehyde-1-¹³C.

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Isovaleraldehyde 1 ¹³c

Elucidating Reaction Mechanisms via ¹³C Label Scrambling and Retention

The position of the ¹³C label in Isovaleraldehyde-1-¹³C is a critical marker for understanding reaction mechanisms. In many reactions, the label is expected to be retained at the original carbonyl carbon position in the product. However, the observation of ¹³C label scrambling, where the isotope migrates to other positions in the product molecule, can provide profound insights into the reaction pathway, often indicating the involvement of symmetrical intermediates or rearrangement processes.

For instance, in reactions proceeding through intermediates where the original carbonyl carbon becomes chemically equivalent to other carbons in the molecule, scrambling of the ¹³C label is anticipated. The degree and pattern of this scrambling, often analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, can help to confirm or rule out proposed mechanisms.

Table 1: Hypothetical ¹³C Label Distribution in a Rearrangement Reaction

| Proposed Intermediate | Expected ¹³C Position in Product | Observed ¹³C Scrambling | Mechanistic Implication |

|---|---|---|---|

| Asymmetric Intermediate | C1 | None | Direct conversion without symmetric intermediates. |

This table illustrates how the final position of the ¹³C label can be used to deduce the nature of reaction intermediates.

Conversely, the complete retention of the ¹³C label at a specific position in the product provides strong evidence for a mechanism where the integrity of that particular carbon atom is maintained throughout the reaction.

Kinetic Isotope Effects (KIEs) with Isovaleraldehyde-1-¹³C for Transition State Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the rate-determining step and the structure of the transition state of a chemical reaction. nih.govwikipedia.orgosti.govprinceton.edu By comparing the reaction rates of the unlabeled isovaleraldehyde (B47997) and Isovaleraldehyde-1-¹³C, a ¹³C KIE can be determined. The magnitude of the KIE provides information about the changes in bonding to the carbonyl carbon in the transition state.

A primary ¹³C KIE (k¹²/k¹³ > 1) is expected for reactions where a bond to the carbonyl carbon is broken or formed in the rate-determining step. The magnitude of this effect is related to the change in the vibrational frequency of the C=O bond between the ground state and the transition state. For example, in a nucleophilic addition to the carbonyl group, the hybridization of the carbonyl carbon changes from sp² to sp³, leading to a change in bonding that can be probed by the KIE.

Secondary ¹³C KIEs can also be observed and provide information about changes in the chemical environment around the labeled carbon, even if no bonds to it are broken in the rate-determining step. These effects are typically smaller than primary KIEs but can still offer valuable mechanistic insights.

Table 2: Representative ¹³C Kinetic Isotope Effects and Their Mechanistic Interpretations for Aldehyde Reactions

| Reaction Type | Typical ¹³C KIE (k¹²/k¹³) | Interpretation |

|---|---|---|

| Nucleophilic Addition | 1.02 - 1.05 | Significant bond formation to the carbonyl carbon in the transition state. |

| Aldol Condensation | 1.01 - 1.03 | Rate-limiting step involves changes at the carbonyl carbon. |

This table provides illustrative KIE values for common aldehyde reactions. The precise value for a reaction with Isovaleraldehyde-1-¹³C would depend on the specific reactants and conditions.

Isotope Exchange Reactions Involving the Carbonyl Carbon of Isovaleraldehyde-1-¹³C

Isotope exchange reactions can reveal information about the lability of atoms and the reversibility of reaction steps. In the context of Isovaleraldehyde-1-¹³C, monitoring the exchange of the ¹³C-labeled carbonyl carbon with an unlabeled carbon source in the reaction medium can provide evidence for reversible processes involving the aldehyde group.

For example, in certain acid- or base-catalyzed reactions, the carbonyl carbon may become susceptible to exchange. If a reaction mixture containing Isovaleraldehyde-1-¹³C and a large excess of unlabeled formaldehyde (B43269) were to show the incorporation of ¹³C into the formaldehyde pool over time, it would suggest a reversible pathway for the transfer of the carbonyl group. The rate of this exchange can also provide quantitative data on the kinetics of these reversible steps.

Probing Rearrangement Reactions and Carbon Skeleton Transformations

Isovaleraldehyde-1-¹³C is an excellent tool for tracing the movement of the carbonyl carbon during rearrangement reactions. In such reactions, the carbon skeleton of the molecule is altered, and tracking the position of the ¹³C label in the rearranged product is crucial for elucidating the mechanism.

For instance, in a hypothetical acid-catalyzed rearrangement of isovaleraldehyde that proceeds through a carbocation intermediate, the ¹³C label at the carbonyl position allows for the unambiguous determination of the migration pathway. The final location of the ¹³C in the product, as determined by ¹³C NMR, would confirm the specific atoms involved in the skeletal reorganization.

Mechanistic Studies of Aldehyde Oxidation, Reduction, and Condensation Reactions Using Isovaleraldehyde-1-¹³C

The use of Isovaleraldehyde-1-¹³C is instrumental in clarifying the mechanisms of fundamental aldehyde reactions such as oxidation, reduction, and condensation.

In the oxidation of Isovaleraldehyde-1-¹³C to isovaleric acid, the retention of the ¹³C label in the carboxyl group of the product confirms that the carbonyl carbon is not lost during the reaction. Furthermore, KIE studies on this oxidation can reveal details about the transition state of the C-H bond cleavage at the aldehyde group.

For the reduction of Isovaleraldehyde-1-¹³C to isoamyl alcohol, the ¹³C label will be located at the C1 position of the resulting alcohol. This allows for the study of the stereochemistry of the reduction by, for example, using chiral reducing agents and analyzing the resulting diastereomeric products with ¹³C NMR.

A well-documented application of ¹³C-labeled isovaleraldehyde is in the Strecker synthesis of amino acids. researchgate.net In this reaction, [1-¹³C]isovaleraldehyde, synthesized from [1-¹³C]isovaleric acid, is reacted with a cyanide source (such as K¹³CN) and ammonia (B1221849) to produce ¹³C-labeled leucine (B10760876). researchgate.net The use of the labeled aldehyde allows for the precise tracking of the carbonyl carbon as it becomes the carboxylic acid carbon of the resulting amino acid.

Table 3: Application of Isovaleraldehyde-1-¹³C in Strecker Synthesis

| Reactant | Labeled Position | Product | Labeled Position | Mechanistic Insight |

|---|

This table demonstrates how the isotopic label in Isovaleraldehyde-1-¹³C is incorporated into the product of the Strecker synthesis, providing clear mechanistic information.

Applications of Isovaleraldehyde 1 ¹³c in Biosynthetic Pathway Delineation and Metabolic Flux Analysis

Tracing Carbon Flow in Primary and Secondary Metabolism Using Isovaleraldehyde-1-¹³C

The core principle behind using Isovaleraldehyde-1-¹³C as a tracer is the ability to distinguish it and its metabolic derivatives from their naturally abundant, unlabeled counterparts. youtube.comyoutube.com When introduced into a cellular system, the ¹³C-labeled aldehyde is taken up and processed by various enzymes. The labeled carbon atom is passed along to subsequent metabolites, effectively creating a "breadcrumb trail" that can be followed using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.goviaea.org

In primary metabolism, isovaleraldehyde (B47997) is linked to the catabolism of the amino acid leucine (B10760876). By feeding cells Isovaleraldehyde-1-¹³C, scientists can track how this carbon atom is integrated into the central carbon metabolism. For instance, its conversion to isovaleryl-CoA can lead the labeled carbon into the tricarboxylic acid (TCA) cycle or fatty acid synthesis.

In secondary metabolism, which produces a wide array of specialized compounds, Isovaleraldehyde-1-¹³C is invaluable for mapping the synthesis of flavor and aroma compounds, such as branched-chain esters and alcohols, which are particularly important in food science and biotechnology. vt.edu The presence of the ¹³C label in these secondary metabolites provides definitive proof of their biosynthetic origin from isovaleraldehyde. nih.gov This technique, known broadly as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for understanding and engineering cellular metabolism. springernature.comnih.govnih.gov

Elucidation of Specific Biosynthetic Routes to Valine and Leucine-derived Compounds

Isovaleraldehyde is a direct product of leucine degradation. vt.edu Therefore, Isovaleraldehyde-1-¹³C is an ideal tracer for studying the pathways that utilize leucine-derived carbon skeletons. The biosynthesis of valine and leucine themselves follows complex, parallel pathways that are often studied using labeled precursors like ¹³C-glucose. researchgate.netresearchgate.net However, by starting with labeled isovaleraldehyde, researchers can specifically investigate the downstream metabolic routes without the confounding variable of upstream amino acid biosynthesis.

For example, the biotransformation of isovaleraldehyde leads to the formation of isopentanol (isoamyl alcohol) and isovaleric acid. Using Isovaleraldehyde-1-¹³C allows for the unambiguous confirmation of these conversions. The table below illustrates the expected labeling patterns in key derivatives.

| Precursor Compound | Enzymatic Process | Resulting Labeled Product | Position of ¹³C Label | Significance |

|---|---|---|---|---|

| Isovaleraldehyde-1-¹³C | Reduction (Alcohol Dehydrogenase) | Isopentanol-1-¹³C | C1 (Carbon bearing the hydroxyl group) | Confirms the direct reduction of the aldehyde group. |

| Isovaleraldehyde-1-¹³C | Oxidation (Aldehyde Dehydrogenase) | Isovaleric acid-1-¹³C | C1 (Carboxyl carbon) | Confirms the direct oxidation of the aldehyde group. |

| Isovaleric acid-1-¹³C | Esterification (with Ethanol) | Ethyl isovalerate-¹³C | C1 (Carbonyl carbon of the ester) | Traces the carbon skeleton into flavor esters. |

This precise tracking helps to validate known pathways and can also aid in the discovery of novel metabolic connections. nih.gov

Investigating Pathways Involving Isovaleraldehyde-1-¹³C as an Intermediate or Precursor

Isovaleraldehyde is a key intermediate in the Ehrlich pathway, a process by which yeast and other microorganisms convert amino acids into fusel alcohols. In the case of leucine, it is first transaminated to α-ketoisocaproate, which is then decarboxylated to form isovaleraldehyde. vt.edu This aldehyde can then be reduced to isoamyl alcohol or oxidized to isovaleric acid.

By supplying Isovaleraldehyde-1-¹³C directly to a microbial culture, researchers can bypass the initial steps of the Ehrlich pathway and focus on the metabolic fate of the aldehyde itself. This is crucial for understanding how the cell partitions the intermediate between reductive and oxidative pathways. vanderbilt.edu Such studies are vital for metabolic engineering efforts aimed at maximizing the production of specific fusel alcohols or acids, which have applications as biofuels and chemical feedstocks. The use of the stable isotope tracer allows for the direct measurement of carbon flow from this specific precursor into a variety of end products. nih.govnih.gov

Quantification of Metabolic Fluxes in Cellular Systems with ¹³C-Labeled Isovaleraldehyde

Beyond simply identifying pathways, ¹³C-labeled substrates are essential for quantifying the rate of metabolic reactions, or fluxes. researchgate.netnih.gov This is the central goal of ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov When a cell culture reaches a metabolic steady state while consuming Isovaleraldehyde-1-¹³C, the distribution of the ¹³C label among various metabolites reflects the relative activities of the pathways that produce them. nih.gov

For instance, if isovaleraldehyde is simultaneously being reduced to isopentanol and oxidized to isovaleric acid, the ratio of ¹³C-labeled isopentanol to ¹³C-labeled isovaleric acid provides a direct measure of the flux partitioning at this metabolic branch point. By analyzing the mass isotopomer distributions of downstream metabolites using GC-MS, researchers can use computational models to calculate precise flux values throughout a metabolic network. nih.govnih.gov

The following table presents a hypothetical scenario demonstrating how measured isotope incorporation can reveal relative metabolic fluxes.

| Experimental Condition | ¹³C Enrichment in Isopentanol (%) | ¹³C Enrichment in Isovaleric Acid (%) | Inferred Flux Distribution |

|---|---|---|---|

| Aerobic Growth | 25% | 75% | Flux is predominantly directed towards the oxidative pathway. |

| Anaerobic Growth | 80% | 20% | Flux is predominantly directed towards the reductive pathway. |

| Engineered Strain (Overexpressing Reductase) | 95% | 5% | Genetic modification successfully redirects flux towards alcohol production. |

These quantitative data are critical for building predictive models of metabolism and for rationally designing cell factories for chemical production. vanderbilt.edu

Enzyme Mechanism Studies Utilizing Isovaleraldehyde-1-¹³C as a Labeled Substrate

The ¹³C label at a specific atomic position makes Isovaleraldehyde-1-¹³C an excellent probe for studying the mechanisms of enzymes that act upon it. The change in the chemical environment of the labeled carbon during the enzymatic reaction can be monitored to understand the catalytic process in detail.

Aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (or aldehyde reductases) are the primary enzymes responsible for metabolizing aldehydes. nih.gov

Aldehyde Dehydrogenase (ALDH): These enzymes catalyze the oxidation of aldehydes to carboxylic acids. When studying this reaction with Isovaleraldehyde-1-¹³C, the labeled aldehyde (R-¹³CHO) is converted to a labeled carboxylate (R-¹³COOH). This transformation involves a significant change in the chemical shift of the ¹³C nucleus, which can be observed using ¹³C-NMR. Furthermore, mass spectrometry can easily detect the +16 Da mass shift corresponding to the addition of an oxygen atom to the labeled carbon, confirming the reaction product. nih.gov This allows for precise kinetic studies and the investigation of enzyme inhibition. researchgate.net

Aldehyde Reductase: These enzymes catalyze the NADPH-dependent reduction of aldehydes to alcohols. The conversion of Isovaleraldehyde-1-¹³C to isopentanol-1-¹³C (R-¹³CH₂OH) can be followed to assess enzyme activity. Kinetic isotope effect studies, where the reaction rate is compared between the labeled and unlabeled substrate, can provide insights into the rate-limiting steps of the catalytic mechanism.

Besides simple oxidation and reduction, the carbonyl group of isovaleraldehyde can undergo other biotransformations, such as the formation of hemiacetals or participation in ligation reactions. csic.es The ¹³C label at the carbonyl carbon is the perfect reporter for these modifications. Any reaction that alters the bonding or chemical environment of this carbon will result in a detectable change in the MS or NMR spectrum. For example, if an enzyme catalyzes the addition of a nucleophile to the carbonyl carbon, the resulting product will retain the ¹³C label, allowing for its identification and characterization even if it is an unstable intermediate. This approach is instrumental in discovering novel enzymatic functions and understanding the mechanisms of toxic aldehyde metabolism. nih.govresearchgate.net

Role of Isovaleraldehyde 1 ¹³c in Tracing Studies and Precursor Transformations

Isotopic Labeling for Substrate Incorporation Studies in Complex Matrices

Isotopic labeling is a foundational technique for understanding cellular metabolism and microbial ecology. The introduction of a ¹³C-labeled substrate into a biological system allows researchers to trace the incorporation of the label into various downstream metabolites, providing a clear map of metabolic pathways. This approach, often termed ¹³C Metabolic Flux Analysis (MFA), is crucial for characterizing cellular metabolic states in complex biological matrices, from cell cultures to entire organisms.

In this context, Isovaleraldehyde-1-¹³C can be used as a tracer to study the metabolic pathways involving branched-chain aldehydes. When introduced to a complex matrix, such as a microbial consortium or a tissue sample, the ¹³C label from the aldehyde can be tracked as it is incorporated into other molecules. This process, known as Stable Isotope Probing (SIP), links metabolic function to specific microorganisms within a community. By analyzing biomarkers like DNA, RNA, or phospholipid fatty acids (PLFA) for ¹³C enrichment, scientists can identify the specific organisms responsible for metabolizing isovaleraldehyde (B47997).

The general principle of substrate incorporation studies using ¹³C-labeled compounds is outlined below:

| Step | Description | Key Outcome |

| 1. Introduction | A ¹³C-labeled substrate (e.g., Isovaleraldehyde-1-¹³C) is introduced into a biological system (e.g., cell culture, soil microcosm). | The labeled compound enters active metabolic pathways. |

| 2. Incubation | The system is incubated for a defined period, allowing microorganisms or cells to metabolize the labeled substrate. | The ¹³C isotope is incorporated into new biomass and metabolic products. |

| 3. Biomarker Analysis | Key biomarkers (DNA, RNA, proteins, lipids) and metabolites are extracted from the matrix. | Separation of labeled vs. unlabeled biological molecules. |

| 4. Isotopic Measurement | Analytical techniques such as Isotope Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect and quantify the ¹³C enrichment. | Identification of organisms that consumed the substrate and quantification of metabolic flux. |

This methodology provides quantitative information on the performance of labeled substrates and aids in designing more informative experiments to probe specific reactions within a metabolic network.

Tracking the Fate of the Carbonyl Carbon in Bioconversions

The specific placement of the ¹³C label on the carbonyl carbon of isovaleraldehyde is particularly advantageous for studying bioconversion pathways. Isovaleraldehyde is a key intermediate in the metabolism of the amino acid L-leucine, especially in the development of flavor compounds in foods like bananas. The bioconversion of leucine (B10760876) can proceed through pathways like the Ehrlich pathway, which involves transamination to an α-keto acid followed by decarboxylation to the aldehyde.

By using Isovaleraldehyde-1-¹³C as a starting material in biological systems, researchers can precisely track the fate of the carbonyl carbon. For example, in flavor production research, one could investigate:

Reduction to Alcohols: The conversion of isovaleraldehyde to isoamyl alcohol, a common flavor component. Tracking the ¹³C label would confirm the direct precursor-product relationship and quantify the rate of this reduction.

Oxidation to Acids: The oxidation of the aldehyde to isovaleric acid. The presence of the ¹³C label in the resulting carboxylic acid would elucidate the activity of aldehyde dehydrogenase enzymes on this substrate.

Strecker Degradation: In the context of the Maillard reaction or fermentation, the labeled aldehyde can participate in Strecker degradation, where the ¹³C label would be transferred to other flavor compounds, helping to unravel complex reaction networks.

The ability to follow the specifically labeled carbon atom provides unambiguous evidence of its metabolic route, helping to distinguish between competing pathways and quantify their relative contributions under various conditions.

Development of Analytical Methods for Detecting and Quantifying Labeled Metabolites Derived from Isovaleraldehyde-1-¹³C

The detection and quantification of metabolites derived from Isovaleraldehyde-1-¹³C rely on analytical techniques that can differentiate between isotopes, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is a primary tool for analyzing labeled compounds. The core principle is the detection of a mass shift. A metabolite that has incorporated the ¹³C from Isovaleraldehyde-1-¹³C will have a mass that is one Dalton higher (M+1) than its unlabeled counterpart (M+0). By monitoring the ion intensities for both the labeled and unlabeled versions of a metabolite, analysts can determine its isotopic enrichment. The collection of these fractional abundances for all possible labeled states (M+0, M+1, M+2, etc.) is known as a Mass Distribution Vector (MDV), which is fundamental for metabolic flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR provides direct measurement of ¹³C content at each carbon position within a molecule. This technique is highly valuable as it can resolve positional isomers (isotopomers) without the need for chemical degradation, providing detailed information on how the carbon skeleton of a precursor is rearranged during metabolism.

The table below summarizes key analytical methods used for labeled metabolites.

| Analytical Technique | Principle of Detection | Information Provided |

| GC-MS / LC-MS | Separation by chromatography, detection of mass-to-charge ratio. Differentiates molecules based on mass. | Mass Distribution Vectors (MDVs), relative abundance of labeled vs. unlabeled molecules, pathway activity. |

| Isotope Ratio MS (IRMS) | Measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C) in bulk samples or specific compounds after combustion. | Overall isotopic enrichment in a sample or purified compound. |

| ¹³C-NMR Spectroscopy | Detects the ¹³C nucleus directly, sensitive to the chemical environment and neighboring ¹³C atoms (spin-spin coupling). | Positional information of the label within a molecule (isotopomer distribution), direct quantification of ¹³C content. |

These methods, often used in combination, provide a comprehensive toolkit for accurately tracing the metabolic journey of the ¹³C label from Isovaleraldehyde-1-¹³C into a wide array of downstream products.

Applications in Environmental and Ecological Tracing of Organic Compounds

Stable Isotope Probing (SIP) has emerged as a powerful tool in environmental science and microbial ecology to trace the fate of contaminants and understand their biodegradation pathways. By introducing a ¹³C-labeled compound into an environmental sample (e.g., soil, water, sediment), researchers can identify the microorganisms that actively consume and degrade that compound.

While specific studies detailing the use of Isovaleraldehyde-1-¹³C as an environmental tracer are not prominent, the principles of SIP are directly applicable. Isovaleraldehyde is a naturally occurring volatile organic compound found in many plants and foods and can be released into the environment. Using Isovaleraldehyde-1-¹³C as a tracer in a microcosm experiment could answer key ecological questions:

Identifying Biodegraders: By tracking the incorporation of the ¹³C label into microbial DNA or RNA, the specific species responsible for the natural attenuation of isovaleraldehyde can be identified through sequencing.

Assessing Mineralization: The complete degradation of the compound to CO₂ can be monitored by capturing the headspace gas and measuring the production of ¹³CO₂. This provides a direct measure of the rate and extent of mineralization.

Tracing Trophic Transfer: The ¹³C label can be followed as it moves up the food web, from primary degraders to their predators, helping to map carbon flow within the microbial community.

This approach provides a definitive link between a metabolic process (degradation of a specific compound) and the identity of the organisms performing it, a task that is difficult with traditional methods.

Use of Isovaleraldehyde-1-¹³C as a Precursor for the Synthesis of Other Labeled Compounds

Isovaleraldehyde-1-¹³C is a valuable starting material for the chemical synthesis of other isotopically labeled molecules, particularly amino acids. One of the most notable applications is in the synthesis of labeled L-leucine.

A key example involves the use of the Strecker amino acid synthesis . This classic method produces an amino acid from an aldehyde, ammonia (B1221849), and cyanide. When Isovaleraldehyde-1-¹³C is used as the aldehyde precursor, the ¹³C label is retained in the final amino acid structure.

In a specific synthetic route, [1-¹³C] Isovaleraldehyde was used in a Strecker synthesis that also employed potassium cyanide labeled with carbon-13 (K¹³CN). This reaction proceeds in two main stages:

α-Aminonitrile Formation: The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide ion to create an α-aminonitrile. In this case, the carbon from the aldehyde (¹³C at position 1) and the carbon from the cyanide (also ¹³C) are incorporated.

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed, typically under acidic conditions, to form a carboxylic acid group, yielding the final amino acid.

The result of this specific synthesis is the formation of leucine that is doubly labeled with carbon-13: (2RS)-[1,2-¹³C₂] leucine. The ¹³C from the original Isovaleraldehyde-1-¹³C ends up at the C-2 position of the leucine molecule, while the ¹³C from the K¹³CN becomes the C-1 (carboxyl) carbon. This elegant use of two labeled precursors allows for the creation of a doubly labeled product that is highly valuable for advanced metabolic and structural studies using NMR and mass spectrometry.

Future Directions and Emerging Research Avenues for Isovaleraldehyde 1 ¹³c

Integration of Isovaleraldehyde-1-¹³C in Multi-Isotopic Labeling Strategies

The use of singly labeled Isovaleraldehyde-1-¹³C is a powerful tool, but its integration into multi-isotopic labeling strategies offers a more holistic understanding of complex biological and chemical systems. By combining ¹³C labeling with other stable isotopes such as deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N), researchers can simultaneously trace the metabolic fate of different parts of the isovaleraldehyde (B47997) molecule or its precursors and downstream products.

For instance, in studies of amino acid metabolism, using ¹⁵N-labeled leucine (B10760876) in conjunction with Isovaleraldehyde-1-¹³C can elucidate the dynamics of transamination and deamination reactions. This dual-labeling approach can provide precise information on the transfer of the amino group and the subsequent fate of the carbon skeleton.

Future research could focus on developing methodologies for the synthesis of multi-labeled isovaleraldehyde isotopologues and applying them to metabolic flux analysis. This would enable a more detailed mapping of metabolic pathways and provide a clearer picture of how isovaleraldehyde metabolism is integrated with other central metabolic routes. Such studies are crucial for understanding the biochemical basis of diseases where branched-chain amino acid metabolism is dysregulated.

A summary of potential multi-isotopic labeling strategies involving Isovaleraldehyde-1-¹³C is presented in the table below.

| Labeled Precursor/Substrate | Co-label | Research Application | Potential Insights |

| Isovaleraldehyde-1-¹³C | ¹⁵N-Leucine | Amino acid catabolism | Elucidation of transamination and deamination kinetics. |

| Isovaleraldehyde-1-¹³C | ²H-labeled Isovaleraldehyde | Redox reactions in metabolism | Tracing hydride transfer in enzymatic reactions. |

| Isovaleraldehyde-1-¹³C | ¹⁸O-labeled water | Hydration and dehydration reactions | Investigating the role of water in enzymatic transformations. |

Development of Novel High-Throughput Methodologies Utilizing Isovaleraldehyde-1-¹³C

High-throughput screening (HTS) methodologies are essential for the rapid discovery of new enzymes, metabolic pathways, and bioactive compounds. Isovaleraldehyde-1-¹³C can be a valuable tool in the development of novel HTS assays. For example, ¹³C-based nuclear magnetic resonance (NMR) spectroscopy can be adapted for high-throughput analysis of enzymatic reactions involving isovaleraldehyde. pressbooks.pub The distinct chemical shift of the ¹³C-labeled carbonyl carbon provides a clear signal that can be monitored to determine reaction rates and screen for enzyme inhibitors.

Future research could focus on developing microplate-based NMR screening assays that utilize Isovaleraldehyde-1-¹³C as a substrate. This would allow for the rapid screening of large compound libraries for potential inhibitors of aldehyde dehydrogenases or other enzymes involved in isovaleraldehyde metabolism.

Furthermore, mass spectrometry-based high-throughput methods could be developed to quantify Isovaleraldehyde-1-¹³C and its metabolites in complex biological samples. These methods would be particularly useful for metabolomics studies aimed at identifying biomarkers for diseases associated with altered isovaleraldehyde levels.

Potential for Biosynthetic Engineering and Pathway Redirection Using Isovaleraldehyde-1-¹³C as a Probe

Metabolic engineering aims to modify the metabolism of organisms to produce valuable chemicals or degrade pollutants. Isovaleraldehyde-1-¹³C can serve as a powerful probe to trace the flow of carbon through engineered biosynthetic pathways. By feeding cells with labeled isovaleraldehyde, researchers can track its conversion into desired products and identify potential bottlenecks in the pathway.

For example, isovaleraldehyde is a precursor for the synthesis of various flavor and fragrance compounds. wikipedia.orgresearchgate.net By using Isovaleraldehyde-1-¹³C, the efficiency of engineered yeast or bacteria in converting isovaleraldehyde into these high-value products can be accurately quantified. This information is critical for optimizing metabolic pathways and improving product yields.

Future research in this area could involve the use of Isovaleraldehyde-1-¹³C in combination with dynamic metabolic flux analysis to provide a time-resolved view of pathway activity. This would enable a more precise engineering of metabolic networks for the targeted production of isovaleraldehyde-derived compounds.

Advanced Imaging Techniques Leveraging ¹³C for In Vitro and Ex Vivo Studies

The non-invasive nature of ¹³C makes it an ideal isotope for imaging studies. Advanced imaging techniques such as ¹³C magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS) can be used to visualize the spatial and temporal distribution of Isovaleraldehyde-1-¹³C and its metabolites in cells and tissues.

Hyperpolarized ¹³C MRI is a particularly promising technique that can enhance the signal of ¹³C-labeled compounds by several orders of magnitude, allowing for real-time imaging of metabolic processes. escholarship.orgresearchgate.net The application of this technique with hyperpolarized Isovaleraldehyde-1-¹³C could provide unprecedented insights into the in vivo metabolism of this aldehyde in healthy and diseased states.

Future research could focus on developing hyperpolarized Isovaleraldehyde-1-¹³C as a molecular imaging probe for studying diseases such as inborn errors of metabolism or certain types of cancer where isovaleraldehyde metabolism is altered. Ex vivo studies on tissue biopsies using high-resolution ¹³C imaging could also provide detailed information on the metabolic phenotype of different cell types.

Expanding the Scope of Mechanistic and Biosynthetic Research with Isovaleraldehyde-1-¹³C

The precise location of the ¹³C label in Isovaleraldehyde-1-¹³C makes it an invaluable tool for elucidating reaction mechanisms and biosynthetic pathways. sigmaaldrich.com For example, in the study of enzymatic reactions, the labeled carbon can be tracked through the catalytic cycle to identify key intermediates and transition states.

One area where Isovaleraldehyde-1-¹³C could be particularly useful is in studying the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the flavor and color of many cooked foods. researchgate.net By using labeled isovaleraldehyde, the incorporation of the aldehyde into different reaction products can be traced, providing a clearer understanding of the reaction network.

Future research should aim to utilize Isovaleraldehyde-1-¹³C in a wider range of mechanistic studies, including the investigation of non-enzymatic reactions in biological systems and the biosynthesis of natural products derived from isovaleraldehyde.

Opportunities for Collaborative Research and Interdisciplinary Applications

The diverse potential applications of Isovaleraldehyde-1-¹³C create numerous opportunities for collaborative research across different scientific disciplines. The development and application of this labeled compound will require expertise from synthetic organic chemists, analytical chemists, biochemists, molecular biologists, and clinicians.

An overview of potential interdisciplinary collaborations is provided in the table below.

| Discipline 1 | Discipline 2 | Collaborative Research Area | Expected Outcome |

| Synthetic Chemistry | Analytical Chemistry | Development of novel ¹³C-based analytical methods. | High-sensitivity and high-throughput assays for isovaleraldehyde. |

| Biochemistry | Metabolic Engineering | Optimization of biosynthetic pathways for isovaleraldehyde-derived products. | Increased yields of valuable flavor and fragrance compounds. |

| Molecular Imaging | Clinical Research | Development of ¹³C-MRI probes for disease diagnosis. | Non-invasive tools for monitoring metabolic diseases. |

| Food Science | Mechanistic Chemistry | Elucidation of the role of isovaleraldehyde in food chemistry. | Improved understanding of flavor development and food quality. |

By fostering such collaborations, the full potential of Isovaleraldehyde-1-¹³C as a research tool can be realized, leading to significant advances in our understanding of metabolism, disease, and biotechnology.

Q & A

Q. Table 1: Comparison of Detection Techniques for this compound

| Technique | Sensitivity (LOD) | Isotopic Specificity | Key Applications |

|---|---|---|---|

| GC-MS | 0.1 ppm | Moderate | Metabolic tracing, purity checks |

| NMR (13C) | 10 µM | High | Structural verification, kinetics |

| LC-HRMS | 0.01 ppm | High | Complex mixture analysis |

Q. Table 2: Common Pitfalls in Isotopic Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Signal overlap in NMR | Use 2D NMR or decoupling |

| Isotopic dilution | Optimize tracer delivery and modeling |

| Scrambling artifacts | Control solvent polarity and temperature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.